N-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide is an organic compound with the molecular formula C11H8BrFN2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the isoxazole ring.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoroaniline
- 4-Bromo-2-fluorobiphenyl
- N-(4-fluorophenyl)-2-bromoacetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of a bromo-fluoro-substituted phenyl ring and an isoxazole carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H8BrFN2O2 |
---|---|
Molecular Weight |
299.10 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C11H8BrFN2O2/c1-6-4-10(15-17-6)11(16)14-9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16) |
InChI Key |
NIBWPTKDOCJAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
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